molecular formula C15H23ClN2 B1454645 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine CAS No. 1498707-57-5

1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine

Cat. No. B1454645
M. Wt: 266.81 g/mol
InChI Key: KEAWWZLEDATLRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .


Molecular Structure Analysis

The molecular formula of this compound is C15H23ClN2 . It has a molecular weight of 266.81 .


Chemical Reactions Analysis

The compound is part of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives that were designed, synthesized, and tested for in vivo anti-allergic activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.81 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacological Profiles and Metabolic Pathways

Piperazine derivatives, including those structurally related to 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine, have been extensively studied for their pharmacological profiles and metabolic pathways. They have found clinical application primarily in the treatment of psychiatric disorders such as depression, psychosis, and anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolism plays a crucial role in their pharmacological action, highlighting the importance of understanding these pathways for the development of effective treatments (Caccia, 2007).

Anti-mycobacterial Activity

Research has also explored the anti-mycobacterial properties of piperazine derivatives, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional treatments. The structural motif of piperazine is a key component in the development of potent anti-TB molecules, offering a pathway for addressing drug-resistant TB through novel therapeutic agents (Girase et al., 2020).

Therapeutic Patent Overview

Piperazine derivatives have been the subject of numerous patents, reflecting their wide therapeutic potential across various domains, including CNS disorders, cancer, viral infections, and cardiovascular diseases. The flexibility of the piperazine ring as a pharmacophore has enabled the development of molecules with improved pharmacokinetic and pharmacodynamic profiles, underscoring its significance in drug discovery and development (Rathi et al., 2016).

Novel Opioid-like Compounds

Studies have also delved into novel psychoactive substances, such as 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), showcasing the broader implications of piperazine derivatives in developing opioid-like compounds. These findings contribute to our understanding of their desired and unwanted effects, comparable to other opioids, and suggest potential for dependency, highlighting the importance of regulatory oversight (Siddiqi et al., 2015).

Role in Dopamine Receptor Binding

The interaction of arylcycloalkylamines, including piperazines, with D2-like receptors has been a subject of interest, particularly in the context of antipsychotic agents. These studies provide insight into how arylalkyl substituents improve the potency and selectivity of these compounds for dopamine receptors, offering avenues for the development of more effective psychiatric medications (Sikazwe et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2/c1-12(2)9-15-11-18(8-7-17-15)10-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAWWZLEDATLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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